molecular formula C13H15N3O2S B4448028 N-(2-methoxyethyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

N-(2-methoxyethyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B4448028
M. Wt: 277.34 g/mol
InChI Key: PDZBUFQRZFCPIX-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine and carboxamide groups. One common synthetic route starts with the cyclization of a suitable precursor to form the thiazole ring. This is followed by the introduction of the pyridine ring through a coupling reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may result in the formation of alcohols or amines.

Scientific Research Applications

N-(2-methoxyethyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved would depend on the biological context and the nature of the molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-4-methyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxamide
  • N-(2-methoxyethyl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide
  • N-(2-methoxyethyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide

Uniqueness

N-(2-methoxyethyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxyethyl group and the specific positioning of the pyridine and thiazole rings contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9-11(12(17)15-6-7-18-2)19-13(16-9)10-4-3-5-14-8-10/h3-5,8H,6-7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZBUFQRZFCPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxyethyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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N-(2-methoxyethyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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N-(2-methoxyethyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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N-(2-methoxyethyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
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N-(2-methoxyethyl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide

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